molecular formula C18H16FN3O3S2 B2366806 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone CAS No. 886952-78-9

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone

Cat. No.: B2366806
CAS No.: 886952-78-9
M. Wt: 405.46
InChI Key: YJESOCMAPVDLRH-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions: : The compound undergoes various chemical reactions, such as:

    • Oxidation: : The dihydroquinoline ring can be oxidized to form the corresponding quinoline derivative.

    • Reduction: : Reduction of the carbonyl group in the ethanone linker.

    • Substitution: : The fluorine atom in the benzo-thiadiazinone ring can participate in nucleophilic aromatic substitution reactions.

  • Common Reagents and Conditions

    • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

    • Substitution: : Typical reagents include nucleophiles like amines or thiols under mild heating.

  • Major Products

    • Oxidation: : Formation of quinoline derivatives.

    • Reduction: : Conversion to alcohol or alkane derivatives.

    • Substitution: : Formation of substituted benzo-thiadiazinone derivatives.

4. Scientific Research Applications: : The compound finds applications across various scientific fields:

  • Chemistry: : Acts as an intermediate in the synthesis of more complex molecules and in studies of reaction mechanisms.

  • Biology: : Used in biochemical assays to study enzyme interactions and as a probe in cellular imaging due to its fluorescent properties.

  • Medicine: : Potential therapeutic agent in drug development for treating diseases involving oxidative stress and inflammation.

  • Industry: : Incorporated into the development of novel materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

  • The compound exerts its effects through various molecular targets:

    • Molecular Targets and Pathways: : In biological systems, it interacts with enzymes and receptors, modulating their activity. The benzo-thiadiazinone moiety is known to inhibit specific enzymes, potentially leading to therapeutic effects.

    • Mechanism: : The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes, improving its efficacy. The thiadiazinone ring forms strong interactions with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds

    • Compounds with similar structures, such as those containing quinoline or benzo-thiadiazinone, share some reactivity but differ in their specific interactions and applications.

  • List of Similar Compounds

    • Quinoline derivatives

    • Benzo-thiadiazinone derivatives

    • Fluorine-substituted heterocycles

There you have it—a deep dive into the world of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone. This compound truly exemplifies the intersection of chemistry, biology, and industrial applications. Intrigued by anything in particular here?

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-7-8-14-16(10-13)27(24,25)21-18(20-14)26-11-17(23)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESOCMAPVDLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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